molecular formula C11H9BrF3NO3 B2613549 3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid CAS No. 477850-17-2

3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

Cat. No. B2613549
CAS RN: 477850-17-2
M. Wt: 340.096
InChI Key: PIQSBWMNNDGWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid, also known as BTPAP, is an organic compound belonging to the class of aromatic acids. It is an important synthetic intermediate for the production of various pharmaceuticals and drugs. BTPAP has been extensively studied for its unique chemical and physical properties, as well as its potential applications in the pharmaceutical, biotechnology, and chemical industries.

Scientific Research Applications

Synthesis and Anticancer Activity

The compound has been utilized in the synthesis of S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone. These derivatives show significant in vitro anticancer activities against various cancer cell lines, highlighting the compound's potential in developing cytotoxic agents (Saad & Moustafa, 2011).

Structural Determination and Interactions

The compound forms part of molecular structures that are critical in scientific research, particularly in crystallography. The complexity of its derivatives, like 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid, emphasizes the importance of single-crystal X-ray analysis for unambiguous structure determination, and the presence of Br...Br interactions in the structure highlights interesting molecular interaction features (Kumarasinghe, Hruby, & Nichol, 2009).

Oxidation Studies

It's also used in the study of oxidation of secondary alcohols, where its derivatives are oxidized by potassium tetraoxoferrate(VI) under basic conditions, producing ketones. This research provides insights into the reaction's kinetics and characteristics, such as enthalpies of activation and the reaction mechanism, which are valuable in chemical synthesis and understanding reaction dynamics (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).

Application in Synthesis of Antifungal and Antibacterial Agents

Compounds derived from this acid are synthesized and have shown significant in vitro antibacterial and antifungal activities against a range of bacteria and fungi, marking its importance in pharmaceutical research and drug development (Sujatha, Shilpa, & Gani, 2019).

properties

IUPAC Name

3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO3/c12-7-3-1-6(2-4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQSBWMNNDGWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)NC(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.